molecular formula C10H12N4OS B5871521 5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole

5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole

Cat. No. B5871521
M. Wt: 236.30 g/mol
InChI Key: ZTBWCQVXFXJPSC-UHFFFAOYSA-N
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Patent
US05352792

Procedure details

To a solution of 5-p-methoxybenzylthiotetrazole (7.00 g: 31.5 mMol.) in methanol (150 ml) is added under ice cooling a solution of diazomethane in ether (produced from 14 g of N-nitrosomethylurea), and the mixture is stirred for 1 hour and then concentrated. The residue is purified by Lobar column chromatography (toluene: ethyl acetate=5:1) to give 5-p-methoxybenzylthio-2-methyltetrazole [4.86 g: NMR δ(CDCl3) ppm: 3.78(s, 3H), 4.29(s, 3H), 4.38(s; 2H), 6.81-6.85, 7.30-7.34 (A2B2, 4H). IR ν(CHCl3) cm-1 : 1611, 1512, 1390, 1324, 1303. colorless oil. Yield: 65%] and 5-p-methoxybenzylthio-1-methyltetrazole [2.71 g: NMR δ(CDCl3) ppm: 3.79(s, 3H), 3.80(s, 3H), 4.49(s, 2H), 6.82-6.86, 7.27-7.31(A2B2, 4H). IR ν(CHCl3) cm-1 : 1613, 1513, 1465, 1305. colorless crystals. Yield: 36%].
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][S:8][C:9]2[NH:13][N:12]=[N:11][N:10]=2)=[CH:5][CH:4]=1.[N+](=[CH2:18])=[N-]>CO.CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][S:8][C:9]2[N:10]=[N:11][N:12]([CH3:18])[N:13]=2)=[CH:14][CH:15]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][S:8][C:9]2[N:13]([CH3:18])[N:12]=[N:11][N:10]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC1=CC=C(CSC2=NN=NN2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
14 g
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by Lobar column chromatography (toluene: ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CSC=2N=NN(N2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
COC1=CC=C(CSC2=NN=NN2C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.